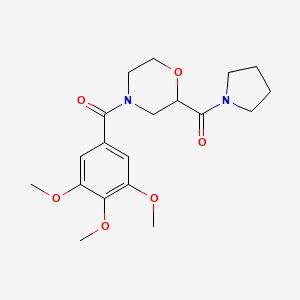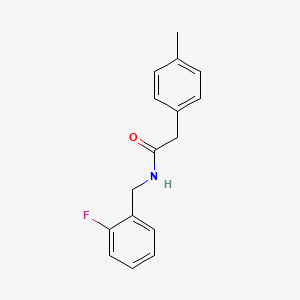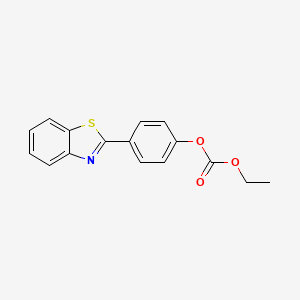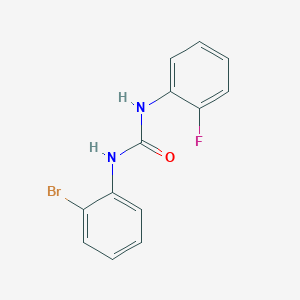
2-(1-pyrrolidinylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-pyrrolidinylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AG-1478 and is a selective inhibitor of the epidermal growth factor receptor (EGFR).
作用機序
AG-1478 selectively inhibits the EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This leads to the inhibition of downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways, which are involved in cell proliferation, survival, and migration. The inhibition of these pathways ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
AG-1478 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells. AG-1478 has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, AG-1478 has been shown to inhibit the production of inflammatory cytokines in immune cells, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using AG-1478 in lab experiments is its selectivity for the EGFR tyrosine kinase activity. This allows for the specific inhibition of EGFR signaling pathways without affecting other signaling pathways. However, one of the limitations of using AG-1478 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of AG-1478. One direction is the development of more potent and selective inhibitors of the EGFR tyrosine kinase activity. Another direction is the investigation of the potential use of AG-1478 in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal EGFR signaling. Additionally, the use of AG-1478 in combination with other chemotherapeutic agents for the treatment of cancer warrants further investigation.
合成法
The synthesis of 2-(1-pyrrolidinylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)morpholine involves the reaction of 4-(3,4,5-trimethoxybenzoyl)morpholine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The product is then purified by column chromatography to obtain pure AG-1478.
科学的研究の応用
AG-1478 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. AG-1478 has also been used in combination with other chemotherapeutic agents to enhance their efficacy. In addition, AG-1478 has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
pyrrolidin-1-yl-[4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-24-14-10-13(11-15(25-2)17(14)26-3)18(22)21-8-9-27-16(12-21)19(23)20-6-4-5-7-20/h10-11,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWZVGMWOPBTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5348494.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)
![1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5348534.png)
![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)

![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)

![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)